molecular formula C11H11N3O2 B8666846 Methyl 4-methyl-1-(pyrimidin-2-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-39-9

Methyl 4-methyl-1-(pyrimidin-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B8666846
M. Wt: 217.22 g/mol
InChI Key: YIPOOPWLFDSYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07078414B2

Procedure details

333.9 mg (2.4 mmol) 4-methyl-1H-pyrrole-3-carboxylic acid methyl ester, 891.5 mg (4.2 mmol) tri-potassium phosphate, 4 mg (0.02 mmol) CuI, 22 mg (0.2 mmol) 1,2-diaminocyclohexane and 317.9 mg (2 mmol) of 2-bromopyrimidine was suspended in 3 mL of dioxane. After addition of 90 μl of dodecane the mixture was heated in a sealed tube under argon for 12 h at 100° C. The mixture was cooled to room temperature and then diluted with water, followed by extraction with ethyl acetate. The organic layer was washed with water (twice), dried over anhydrous sodium sulfate. After filtration the solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column flash chromatography (eluent: heptane/dichloromethane/methanol=25/2/1) to obtain 300 mg of 4-Methyl-1-pyrimidin-2-yl-1H-pyrrole-3-carboxylic acid methyl ester as a white solid.
Quantity
333.9 mg
Type
reactant
Reaction Step One
Name
tri-potassium phosphate
Quantity
891.5 mg
Type
reactant
Reaction Step Two
Quantity
22 mg
Type
reactant
Reaction Step Three
Quantity
317.9 mg
Type
reactant
Reaction Step Four
Quantity
90 μL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
CuI
Quantity
4 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:9]([CH3:10])=[CH:8][NH:7][CH:6]=1)=[O:4].P([O-])([O-])([O-])=O.[K+].[K+].[K+].NC1CCCCC1N.Br[C:28]1[N:33]=[CH:32][CH:31]=[CH:30][N:29]=1.CCCCCCCCCCCC>O1CCOCC1.O.[Cu]I>[CH3:1][O:2][C:3]([C:5]1[C:9]([CH3:10])=[CH:8][N:7]([C:28]2[N:33]=[CH:32][CH:31]=[CH:30][N:29]=2)[CH:6]=1)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
333.9 mg
Type
reactant
Smiles
COC(=O)C1=CNC=C1C
Step Two
Name
tri-potassium phosphate
Quantity
891.5 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
22 mg
Type
reactant
Smiles
NC1C(CCCC1)N
Step Four
Name
Quantity
317.9 mg
Type
reactant
Smiles
BrC1=NC=CC=N1
Step Five
Name
Quantity
90 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
CuI
Quantity
4 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water (twice),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column flash chromatography (eluent: heptane/dichloromethane/methanol=25/2/1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CN(C=C1C)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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